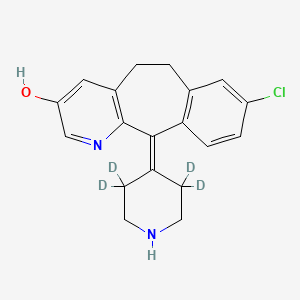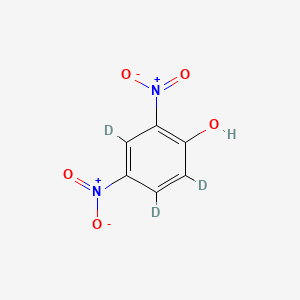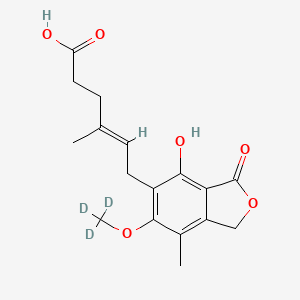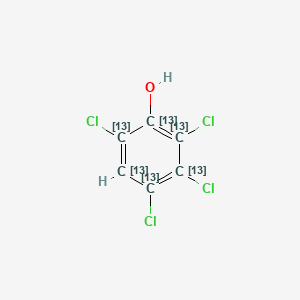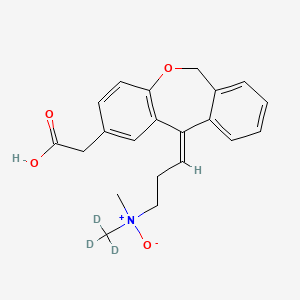
(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is a deuterated form of verapamil, a well-known calcium channel blocker. This compound is specifically labeled with deuterium at the N-methyl position, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research.
Aplicaciones Científicas De Investigación
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is widely used in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of verapamil in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of verapamil and its metabolites.
Biological Studies: Investigates the interaction of verapamil with calcium channels and its effects on cellular functions.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of verapamil. One common method is the reaction of verapamil with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deuterated secondary amines.
Substitution: Formation of substituted verapamil derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Verapamil: The non-deuterated form of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3).
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with different chemical structure but similar pharmacological effects.
Uniqueness
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is unique due to its deuterium labeling, which provides several advantages in research:
Increased Stability: Deuterium-labeled compounds are more resistant to metabolic degradation.
Enhanced Detection: Deuterium labeling allows for precise detection and quantification in mass spectrometry.
Improved Pharmacokinetics: The presence of deuterium can alter the pharmacokinetic properties, providing insights into drug metabolism and distribution.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of key intermediates, and the deprotection of functional groups to yield the final product.", "Starting Materials": ["(S)-(-)-Verapamil", "HCl", "N-methyl-d3", "Sodium hydride", "Acetonitrile", "Methanol", "Diethyl ether", "Chloroacetyl chloride", "Sodium bicarbonate"], "Reaction": ["Step 1: Protect the hydroxyl group of (S)-(-)-Verapamil by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-Cl.", "Step 2: Protect the amino group of N-methyl-d3 by reacting it with acetonitrile in the presence of sodium hydride to yield the intermediate N-methyl-d3-CH2CN.", "Step 3: React (S)-(-)-Verapamil-Cl with N-methyl-d3-CH2CN in the presence of sodium hydride and acetonitrile to yield the intermediate (S)-(-)-Verapamil-d3-CN.", "Step 4: Hydrolyze (S)-(-)-Verapamil-d3-CN using methanol and hydrochloric acid to yield the intermediate (S)-(-)-Verapamil-d3-OH.", "Step 5: Protect the hydroxyl group of (S)-(-)-Verapamil-d3-OH by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-d3-Cl.", "Step 6: React (S)-(-)-Verapamil-d3-Cl with HCl in the presence of diethyl ether to yield the final product (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)."] } | |
Número CAS |
1398112-33-8 |
Fórmula molecular |
C27H36D3ClN2O4 |
Peso molecular |
494.09 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
36622-28-3 (unlabelled) |
Sinónimos |
(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |
Etiqueta |
Verapamil Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


